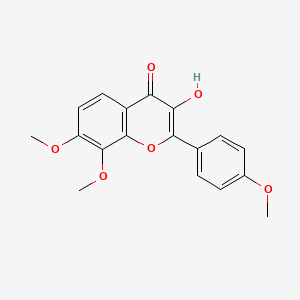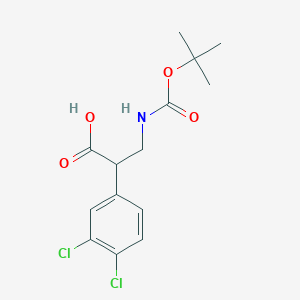
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid
Vue d'ensemble
Description
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid, also known as Boc-DICPA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of non-proteinogenic amino acids and is used in various biochemical and physiological studies.
Mécanisme D'action
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid is a non-proteinogenic amino acid that can be incorporated into peptides in place of natural amino acids. The incorporation of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid into peptides can alter their conformation and biological activity. 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid can also act as a prodrug, where it is converted into its active form upon enzymatic cleavage.
Biochemical and Physiological Effects:
The incorporation of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid into peptides can alter their biochemical and physiological effects. Peptides containing 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid have been studied for their biological activity, including their ability to bind to receptors, inhibit enzymes, and modulate protein-protein interactions. 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid-containing peptides have also been studied for their potential use as drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid in lab experiments is its unique properties. 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid can alter the conformation and biological activity of peptides, making it a useful tool for studying the structure-activity relationship of peptides. However, one limitation of using 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid is its cost. 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid is a relatively expensive compound, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid in scientific research. One direction is the development of new peptidomimetics that incorporate 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid. These compounds could have potential use as drugs for the treatment of various diseases. Another direction is the study of the biological activity of peptides containing 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid. These studies could provide insights into the structure-activity relationship of peptides and lead to the development of new drugs. Finally, the development of new synthesis methods for 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid could make it more accessible for use in scientific research.
Applications De Recherche Scientifique
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid has been widely used in scientific research for its unique properties. It is used as a building block in the synthesis of peptides and peptidomimetics. 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid has been used in the synthesis of various peptides that have been studied for their biological activity. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have been studied for their potential use as drugs.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-7-9(12(18)19)8-4-5-10(15)11(16)6-8/h4-6,9H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMQJDTARPKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

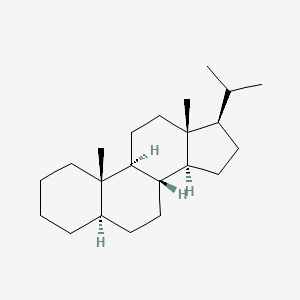
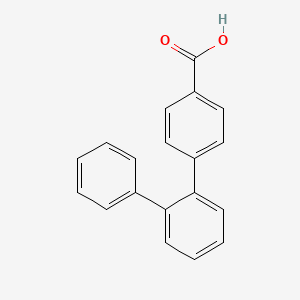

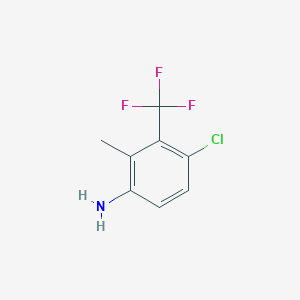

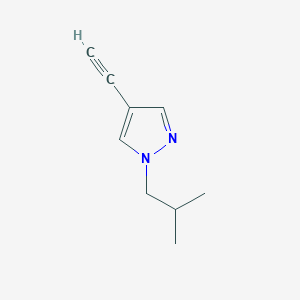
![(Octahydro-pyrido[1,2-a]pyrazin-6-yl)-methanol](/img/structure/B3272824.png)


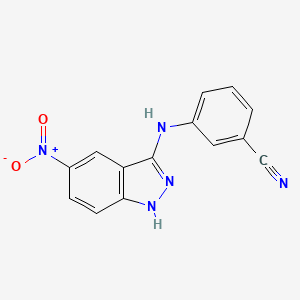
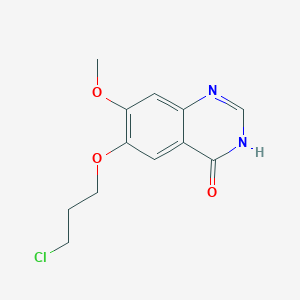

![2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272889.png)
